3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
3-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring bearing a 4-bromobenzyl group and a 3-methylpyrazole moiety. The bromine atom on the benzyl group enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
3-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6/c1-15-8-9-26(23-15)19-7-6-18(21-22-19)25-12-10-24(11-13-25)14-16-2-4-17(20)5-3-16/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXGPDROQLOJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
The presence of the piperazine ring suggests that it may interact with its targets in a similar manner to other piperazine-containing compounds
Biochemical Pathways
Given the wide range of biological activities associated with piperazine-containing compounds, it is likely that multiple pathways could be affected.
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance. .
Result of Action
Some piperazine-containing compounds have exhibited good antibacterial activity, suggesting that this compound may have similar effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Trends and Implications
Substituent Effects on Piperazine :
- 4-Bromophenylmethyl (Target Compound): Enhances lipophilicity and may improve CNS penetration compared to sulfonyl or methyl groups .
- Sulfonyl Groups (): Increase solubility but reduce membrane permeability, limiting bioavailability.
- Halogen Variations : Bromine (target) vs. chlorine () affects electronic properties; bromine’s larger size may improve van der Waals interactions .
Pyridazine vs.
Biological Activity :
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